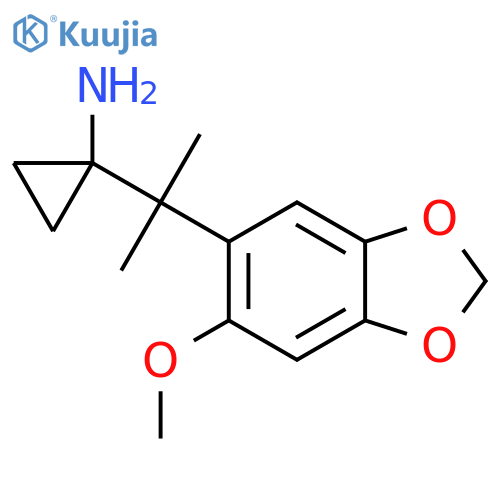Cas no 2229100-55-2 (1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine)

2229100-55-2 structure
商品名:1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine
1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine
- EN300-1989969
- 1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine
- 2229100-55-2
-
- インチ: 1S/C14H19NO3/c1-13(2,14(15)4-5-14)9-6-11-12(18-8-17-11)7-10(9)16-3/h6-7H,4-5,8,15H2,1-3H3
- InChIKey: OIJHPHQSMAJAQW-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C2C(=CC=1C(C)(C)C1(CC1)N)OCO2
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 53.7Ų
1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989969-2.5g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 2.5g |
$3136.0 | 2023-09-16 | ||
| Enamine | EN300-1989969-0.05g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 0.05g |
$1344.0 | 2023-09-16 | ||
| Enamine | EN300-1989969-5.0g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 5g |
$4641.0 | 2023-06-01 | ||
| Enamine | EN300-1989969-0.5g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 0.5g |
$1536.0 | 2023-09-16 | ||
| Enamine | EN300-1989969-0.25g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 0.25g |
$1472.0 | 2023-09-16 | ||
| Enamine | EN300-1989969-10g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 10g |
$6882.0 | 2023-09-16 | ||
| Enamine | EN300-1989969-1g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 1g |
$1599.0 | 2023-09-16 | ||
| Enamine | EN300-1989969-0.1g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 0.1g |
$1408.0 | 2023-09-16 | ||
| Enamine | EN300-1989969-1.0g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 1g |
$1599.0 | 2023-06-01 | ||
| Enamine | EN300-1989969-10.0g |
1-[2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-yl]cyclopropan-1-amine |
2229100-55-2 | 10g |
$6882.0 | 2023-06-01 |
1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
2229100-55-2 (1-2-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-ylcyclopropan-1-amine) 関連製品
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
